桑根酮 N

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

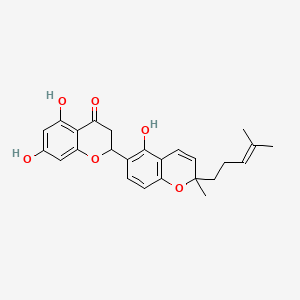

Sanggenon N is a flavonoid found in the root bark of Morus alba . It has been reported to show protective effects on t-BHP-induced oxidative stress with an EC50 value of 23.45 ± 4.72 µM . It also inhibits lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages .

Molecular Structure Analysis

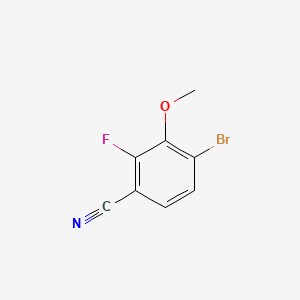

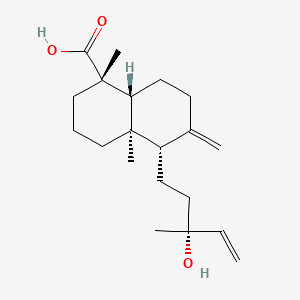

Sanggenon N has a molecular formula of C25H26O6 and a molecular weight of 422.5 . The chemical name is 5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one .

Physical and Chemical Properties Analysis

Sanggenon N is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .

科学研究应用

抗癌特性:与桑根酮 N 密切相关的桑根酮 C 已被发现通过抑制线粒体裂变来抑制胃癌的肿瘤发生。这是通过阻断细胞外调节蛋白激酶 (ERK) 信号通路实现的,导致癌细胞凋亡的诱导 (陈等人,2022).

神经保护作用:同一家族中的另一种化合物桑根酮 G 已被确认为阳性 GABA(A) 受体调节剂。这一发现表明在神经系统疾病中具有潜在的应用,表明桑根酮可以影响神经递质系统 (金等人,2012).

抗炎作用:桑根酮 C 和 O 抑制细胞中一氧化氮的产生和诱导型一氧化氮合酶 (iNOS) 的表达,证明了它们的抗炎潜力。这种作用是通过抑制 NF-κB 活性来介导的,表明它们在炎性疾病中的应用 (Dat 等人,2012).

心脏保护特性:对桑根酮 C 的研究表明,它可以防止心肌细胞缺氧损伤。这是通过增强自噬和激活 AMP 活化蛋白激酶 (AMPK) 来实现的,这指出了在心脏病中潜在的治疗应用 (顾等人,2017).

抑制关节炎中的细胞粘附:已发现桑根酮 C 抑制多形核白细胞粘附到滑膜细胞,这是一个与炎性关节炎有关的过程。这种作用是通过抑制 NF-κB 的激活来实现的 (李等人,2002).

作用机制

Target of Action

Sanggenon N, an isoprenylated flavonoid isolated from the root bark of Morus alba, primarily targets oxidative stress and nitric oxide production in cells . It has been shown to exhibit protective effects on t-BHP-induced oxidative stress in HepG2 cells . Additionally, it inhibits lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages .

Mode of Action

Sanggenon N interacts with its targets by exerting protective effects against oxidative stress and inhibiting nitric oxide production. It does this by reducing the cytotoxicity induced by t-BHP in HepG2 cells . Furthermore, it inhibits the production of nitric oxide in RAW 264.7 macrophages when they are stimulated by lipopolysaccharides .

Pharmacokinetics

It is known that sanggenon n exhibits hepatoprotective activities on t-bhp-induced cell cytotoxicity in hepg2 cells , suggesting that it may have good bioavailability in the liver.

Result of Action

The molecular and cellular effects of Sanggenon N’s action primarily involve protection against oxidative stress and inhibition of nitric oxide production . These effects can lead to reduced cytotoxicity in HepG2 cells and decreased nitric oxide production in RAW 264.7 macrophages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, including Sanggenon N. Factors such as light, temperature, and pollution could potentially impact the effectiveness of Sanggenon N . .

生化分析

Biochemical Properties

Sanggenon N interacts with various enzymes and proteins in biochemical reactions. It has been observed to have hepatoprotective activities on t-BHP-induced cell cytotoxicity in HepG2 cells

Cellular Effects

Sanggenon N has been shown to have significant effects on HepG2 cells. It protects these cells from t-BHP-induced cytotoxicity . The compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

5,7-dihydroxy-2-[5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-20(31-25)7-6-16(24(17)29)21-13-19(28)23-18(27)11-15(26)12-22(23)30-21/h5-8,10-12,21,26-27,29H,4,9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZLTRWCMPYNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C=CC(=C2O)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)